Fe(III)Pfp
Description
Structure
2D Structure
Properties
CAS No. |
124339-99-7 |
|---|---|
Molecular Formula |
C72H56FeN12O4+5 |
Molecular Weight |
1209.1 g/mol |
IUPAC Name |
iron(3+);1-methyl-N-[2-[10,15,20-tris[2-[(1-methylpyridin-1-ium-4-carbonyl)amino]phenyl]porphyrin-22,24-diid-5-yl]phenyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C72H54N12O4.Fe/c1-81-37-29-45(30-38-81)69(85)77-53-17-9-5-13-49(53)65-57-21-23-59(73-57)66(50-14-6-10-18-54(50)78-70(86)46-31-39-82(2)40-32-46)61-25-27-63(75-61)68(52-16-8-12-20-56(52)80-72(88)48-35-43-84(4)44-36-48)64-28-26-62(76-64)67(60-24-22-58(65)74-60)51-15-7-11-19-55(51)79-71(87)47-33-41-83(3)42-34-47;/h5-44H,1-4H3,(H2-3,73,74,75,76,77,78,79,80,85,86,87,88);/q;+3/p+2 |
InChI Key |
HTCYKZBXDRNRSG-UHFFFAOYSA-P |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
Synonyms |
Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin Fe(III)PFP |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques in Fe Iii Porphyrin Research
Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Fe(III)Pfp Electronic Structure
Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within this compound. The UV-Vis spectrum of porphyrins is characterized by two main features: the intense Soret band in the near-UV region and the weaker Q-bands in the visible region.
The electronic spectra of porphyrins are dominated by π-π* transitions within the macrocycle. The intense Soret band, or B band, typically appears around 400 nm, while the weaker Q-bands are observed in the 500-700 nm range researchgate.netresearchgate.netjhuapl.edu. In metalloporphyrins, the number and position of these bands are sensitive to the central metal ion, its oxidation state, and the peripheral substituents on the porphyrin ring researchgate.net.
For this compound chloride, the UV-Vis spectrum in a mixed solvent system of DCM:MeOH:H₂O reveals a Soret band at approximately 391 nm proquest.com. The formation of related species, such as an Fe(IV)O intermediate, can lead to shifts in the Soret band to around 412 nm and the appearance of a distinct Q-band at 547 nm proquest.com. These spectral shifts provide a means to monitor reactions involving the iron center. The general appearance of a strong Soret band and weaker Q-bands is a hallmark of the porphyrin macrocycle's electronic structure researchgate.netresearchgate.netjhuapl.edu.
| Species | Soret Band (nm) | Q-Band(s) (nm) | Reference |
|---|---|---|---|
| [(TPFPP)Fe(CH₃OH)]⁺ | 391 | Not specified | proquest.com |
| [(TPFPP)Fe(IV)O] | 412 | 547 | proquest.com |
In addition to the π-π* transitions of the porphyrin ring, the electronic spectra of metalloporphyrins can exhibit charge transfer (CT) bands. These transitions involve the movement of an electron between the metal d-orbitals and the ligand's molecular orbitals nih.govlibretexts.org. Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital, resulting in the formal reduction of the metal center libretexts.org. Conversely, metal-to-ligand charge transfer (MLCT) bands correspond to the excitation of an electron from a metal-centered orbital to a ligand-centered orbital, leading to the formal oxidation of the metal libretexts.org.
In Fe(III) porphyrins, LMCT transitions are often observed and can be sensitive to the nature of the axial ligands and the electronic properties of the porphyrin macrocycle nih.govnih.gov. The electron-withdrawing nature of the pentafluorophenyl groups in this compound influences the energy of the porphyrin molecular orbitals, which in turn affects the energies of the charge transfer transitions. The assignment of these bands can be complex and often requires theoretical calculations in conjunction with experimental data. For some Fe(III) complexes, LMCT bands can be found in the visible and near-IR regions nih.gov. Resonance Raman spectroscopy, by exciting into these charge transfer bands, can selectively enhance vibrations of the chromophore, aiding in their assignment nih.gov.
Vibrational Spectroscopy: Infrared (IR) and Resonance Raman (RR) Studies of this compound
Vibrational spectroscopy provides detailed information about the bonding and structure of this compound by probing the vibrational modes of the molecule.
Infrared and Resonance Raman spectroscopies are powerful techniques for identifying metal-ligand vibrations. In the context of this compound, these methods can be used to study the interaction of the iron center with axial ligands. For instance, the Fe-O stretching frequency in iron-oxo species is a key diagnostic marker. In tetranuclear iron(III)-oxo/hydroxido clusters, the terminal Fe(III)-O/OH stretching frequencies are observed in the range of 500-700 cm⁻¹ nih.govrsc.org.
A study on a related five-coordinate nitrosyl complex, [Fe(TPFPP)(NO)]⁺, identified the characteristic NO stretching frequency at 1859 cm⁻¹ researchgate.net. This value, when compared to the non-fluorinated analogue [Fe(TPP)(NO)]⁺ (1825 cm⁻¹), highlights the electronic effect of the pentafluorophenyl substituents on the Fe-NO bond researchgate.net. Soret-excited Resonance Raman spectroscopy has been instrumental in identifying the Fe(III)-NO stretching and Fe(III)-N-O bending vibrations in various ferric hemoproteins, with the Fe(III)-NO stretch typically observed around 594-604 cm⁻¹ researchgate.net.
| Complex | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| [Fe(TPFPP)(NO)]⁺ | ν(NO) | 1859 | researchgate.net |
| Ferric Myoglobin-NO | ν(Fe-NO) | 595 | researchgate.net |
| Ferric Horseradish Peroxidase-NO | ν(Fe-NO) | 604 | researchgate.net |
| Tetranuclear Fe(III) Clusters | ν(Fe-O/OH) | 500-700 | nih.govrsc.org |
Resonance Raman (RR) spectroscopy is particularly sensitive to the vibrational modes of the porphyrin macrocycle that are coupled to the electronic transitions. Certain high-frequency RR bands are known to be sensitive to the size of the porphyrin core and can be used as "core-size markers." These marker bands are indicative of the distance from the center of the porphyrin to the pyrrole (B145914) nitrogen atoms. Changes in the iron spin state, coordination number, and axial ligation can induce conformational changes in the porphyrin macrocycle, such as saddling or ruffling, which are reflected in the frequencies of these marker bands. For instance, in bis-base low-spin iron(II)-porphyrin complexes, RR bands ν₂, ν₄, and ν₈ are sensitive to such nonplanar distortions acs.org. While specific data for this compound is not detailed in the provided search results, the principles of using RR spectroscopy to analyze heme conformation are well-established and applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization of this compound
NMR spectroscopy is a powerful tool for investigating the structure and electronic properties of paramagnetic molecules like high-spin this compound. The unpaired electrons in the iron center cause large hyperfine shifts in the NMR signals of the porphyrin and ligand nuclei, providing detailed information about the electronic structure and spin density distribution.
Due to the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly insightful technique for studying this compound. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment thermofisher.commdpi.com. A study on iron(III) tetrakis(pentafluorophenyl) porphyrin using ¹⁹F NMR revealed a significant contact shift contribution at the ortho-phenyl fluorine position, indicating delocalization of spin density onto the phenyl rings osti.gov.
¹H NMR spectroscopy is also widely used to study paramagnetic iron porphyrins. The isotropic shifts of the proton resonances provide information about the spin state of the iron and the nature of the metal-ligand bonding researchgate.netnih.gov. For example, anomalous temperature dependence of the isotropic proton shifts in some Fe(III) porphyrins has been analyzed to understand their spin-mixed states researchgate.net. The pattern of hyperfine-shifted pyrrole proton resonances can be used to map the spin density distribution across the porphyrin macrocycle nih.gov. In some instances, ¹H NMR has been used to study the switch between high-spin (S=5/2) and intermediate-spin (S=3/2) states in iron(III) porphyrins upon changes in their environment mdpi.com.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Characterization of this compound
Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for characterizing paramagnetic species like this compound. It directly probes the unpaired electrons, providing definitive information about the spin state of the iron center and the symmetry of its environment. uu.nl The EPR spectra of Fe(III) porphyrins are highly sensitive to the electronic ground state, the nature of the axial ligands, and the geometry of the complex. nih.govnih.gov
The interaction of the unpaired electron spin with the external magnetic field is described by the g-tensor, which is a key parameter extracted from an EPR spectrum. For a low-spin Fe(III) system (S=1/2), the spectrum is characterized by three principal g-values (gxx, gyy, gzz). The magnitudes of these values and their anisotropy are directly related to the electronic ground state. researchgate.net
Advanced techniques like pulsed EPR and ENDOR (Electron Nuclear Double Resonance) can determine the orientation of the g-tensor with respect to the molecular frame. acs.org This information can be used to identify which d-orbital is occupied by the unpaired electron:
If the axis corresponding to the largest principal g-value (gmax or g₃) is oriented perpendicular to the porphyrin plane, the unpaired electron resides primarily in a dπ orbital (dxz or dyz). acs.org
Conversely, if the g₃ axis lies within the porphyrin plane, the unpaired electron is located in the dxy orbital. acs.org
Therefore, g-value analysis provides a direct link between the EPR spectrum and the specific (dxy)²(dxz, dyz)³ or (dxz, dyz)⁴(dxy)¹ electronic configuration. acs.orgnih.gov The precise g-values are also sensitive to the strength and orientation of the axial ligands, which modulate the energy levels of the iron d-orbitals. researchgate.netuu.nl
| Complex | g₃ (gzz) | g₂ (gyy) | g₁ (gxx) | Inferred Ground State |
|---|---|---|---|---|
| [TPPFe(PzH)₂]⁺Cl⁻ | 2.60 | 2.38 | 1.73 | (dxy)²(dxz, dyz)³ |
| [Fe(TPP)(Im)₂]⁺ | 2.91 | 2.28 | 1.56 | (dxy)²(dxz, dyz)³ |
| [TPCFe(ImH)₂]⁺ | 2.96 | 2.29 | 1.53 | (dxy)²(dxz, dyz)³ |
EPR spectroscopy can readily distinguish between the different possible spin states of Fe(III) porphyrins based on their characteristic spectral signatures.
Low-Spin (LS, S=1/2): LS Fe(III) porphyrins exhibit rich and informative EPR spectra. Depending on the specific electronic ground state and the rhombicity of the ligand field, the spectra can be classified as "large gmax" (g > 3.2), rhombic (three distinct g-values), or axial (gxx = gyy ≠ gzz). nih.govnih.gov These different signal types correspond to variations in the d-orbital energy levels caused by the porphyrin structure and axial ligation. nih.gov
Intermediate-Spin (IS, S=3/2): Pure intermediate-spin Fe(III) porphyrins are rare, but admixed-intermediate spin states are sometimes observed. rsc.org These can arise from quantum mechanical mixing with high-spin or low-spin states and often exhibit complex EPR spectra or may be EPR silent under certain conditions. In some systems, an S=3/2 state is a thermally accessible excited state, which can be detected through temperature-dependent NMR and EPR studies. ias.ac.innih.gov
High-Spin (HS, S=5/2): High-spin Fe(III) centers have five unpaired electrons. Due to zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels even in the absence of a magnetic field, their EPR spectra are often broad. unam.mx A classic signature for an HS Fe(III) system with axial distortion is a strong signal at g ≈ 4.3 and a weaker one at g ≈ 2. unam.mx For systems with rhombic distortion, signals can appear at effective g-values as high as g ≈ 6-7. nih.gov
| Spin State (S) | Typical g-Values | Common Spectral Features |
|---|---|---|
| Low-Spin (1/2) | g ≈ 1.5 - 3.5 | Sharp, well-resolved signals; can be axial, rhombic, or "large gmax". |
| Intermediate-Spin (3/2) | Variable | Often part of a spin-admixed state; can be difficult to observe. |
| High-Spin (5/2) | Effective g ≈ 2, 4.3, 6 | Broad signals due to large zero-field splitting; prominent features at g≈4.3 (axial) or g≈6 (rhombic). |
X-ray Absorption Spectroscopy (XAS): L-edge Analysis for Direct Electronic Structure Probing of this compound
Iron L-edge X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that directly probes the electronic structure of the iron center by exciting a 2p core electron into unoccupied 3d orbitals. acs.orgnih.gov The resulting spectrum is sensitive to the oxidation state, spin state, and, crucially, the covalent environment of the iron atom. researchgate.net The Fe L-edge is split by spin-orbit coupling into two main features: the L₃ edge (2p₃/₂) and the L₂ edge (2p₁/₂), separated by about 13-15 eV. nih.govstanford.edu The detailed shape, intensity, and energy of these features carry a wealth of information about the metal-ligand bonding. researchgate.netuu.nl
This method has been applied to picket-fence porphyrin derivatives to gain experimental insight into Fe-ligand bonding. acs.orgnih.gov By comparing the L-edge spectrum of an unknown complex to those of well-characterized reference compounds, such as [Feᴵᴵᴵ(tpp)(ImH)₂]Cl for a low-spin Fe(III) state, quantitative details of the electronic structure can be extracted. nih.gov
A key strength of L-edge XAS is its ability to dissect the different types of metal-ligand orbital interactions. By interpreting the experimental spectra with theoretical models, such as valence bond configuration interaction (VBCI) or ligand field multiplet theory, the contributions from σ-donation, π-donation, and π-acceptance (back-bonding) can be quantified. acs.orgnih.govsemanticscholar.org
Donor Interactions (σ and π): These interactions involve the transfer of electron density from filled ligand orbitals to empty or partially filled iron d-orbitals (Ligand-to-Metal Charge Transfer, LMCT). nih.gov This covalent mixing reduces the amount of pure iron 3d character in the ground state wavefunction. This reduction in d-character leads to a decrease in the total integrated intensity of the L-edge spectrum, as the intensity is proportional to the number of d-holes. nih.gov
π-Acceptor Interactions (Back-bonding): This involves the transfer of electron density from filled iron d-orbitals to empty ligand π* orbitals (Metal-to-Ligand Charge Transfer, MLCT). nih.gov This back-bonding shifts occupied metal character into ligand orbitals. Since the L-edge transition excites a core electron into these partially vacated d-orbitals, MLCT results in an increase in the available d-holes and thus an increase in the L-edge intensity. nih.gov
For Fe(III) porphyrins, these analyses have shown that π-donation from the porphyrin ring to the Fe(III) center is a significant bonding component. uu.nlsemanticscholar.org The ability of XAS to experimentally quantify these σ- and π-bonding pathways provides crucial data for understanding electron transfer mechanisms and the reactivity of Fe(III) porphyrin complexes like this compound. uu.nl
| Interaction Type | Orbital Overlap | Direction of Charge Transfer | Effect on Metal d-Character | Effect on L-edge Intensity |
|---|---|---|---|---|
| σ-Donation | Ligand(σ) → Fe(dz², dx²-y²) | Ligand → Metal (LMCT) | Decreases | Decreases |
| π-Donation | Ligand(π) → Fe(dxz, dyz) | Ligand → Metal (LMCT) | Decreases | Decreases |
| π-Acceptance (Back-bonding) | Fe(dxz, dyz) → Ligand(π*) | Metal → Ligand (MLCT) | Increases (d-hole character) | Increases |
Valence Bond Configuration Interaction (VBCI) Multiplet Model Interpretations
The Valence Bond Configuration Interaction (VBCI) model is a sophisticated theoretical framework used to interpret the multiplet structure observed in Iron (Fe) L-edge X-ray Absorption Spectroscopy (XAS). This methodology provides deep insights into the electronic structure and bonding of iron porphyrins, such as this compound. While optical spectroscopies are often obscured by dominant porphyrin π-π* transitions, the VBCI model allows for a direct probe of the metal center's d-electron delocalization.
The core of the VBCI model is its ability to quantify differential orbital covalency—the varied mixing of different Fe 3d orbitals with ligand orbitals. For an Fe(III) porphyrin system, this analysis delineates the nature and extent of the covalent bonds between the iron center and the porphyrin ring. The interpretations derived from this model are crucial for understanding the pathways of electron delocalization, which underpin the reactivity and redox chemistry of these complexes.
Key electronic structure characteristics elucidated by VBCI analysis include:
Porphyrin-to-Iron (P→Fe) σ-donation: The extent to which the porphyrin nitrogen atoms donate electron density into the iron's dx²-y² orbital.
Porphyrin-to-Iron (P→Fe) π-donation: The donation from porphyrin π orbitals into the iron's dxz and dyz orbitals.
Iron-to-Porphyrin (Fe→P) π-back-bonding: The delocalization of electron density from the iron's dxz and dyz orbitals back into the empty π* orbitals of the porphyrin ligand.
In the context of Fe(III) porphyrins, VBCI studies on analogous low-spin heme systems have revealed that π-donation from the porphyrin to the Fe(III) center is a much more significant interaction than π-back-bonding. This finding suggests that a hole superexchange pathway is the dominant mechanism for electron transfer in these systems. By applying the VBCI model, researchers can build a detailed, quantitative picture of the bonding and electronic pathways that dictate the function of complexes like this compound.
Mössbauer Spectroscopy for Investigating Iron Electronic and Magnetic Properties in this compound
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of 57Fe nuclei, providing precise information about the oxidation state, spin state, and coordination geometry of iron in a complex. For Iron(III) tetrakis(pentafluorophenyl)porphyrin chloride, abbreviated as [(F20TPP)Fe:Cl] or this compound-Cl, this technique has been instrumental in characterizing its electronic and magnetic properties.
The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation and spin state. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG), providing insight into the symmetry of the electronic and coordination environment around the iron atom.
Studies on this compound-Cl reveal Mössbauer parameters that are characteristic of a high-spin (S = 5/2) Fe(III) ion. researchgate.neticm.edu.pl The values are notably similar to those of its non-fluorinated counterpart, Iron(III) tetraphenylporphyrin (B126558) chloride ([(TPP)Fe:Cl]), indicating that the highly electronegative fluorine substituents on the peripheral phenyl rings have a subtle, rather than dramatic, effect on the immediate electronic environment of the iron core. researchgate.neticm.edu.pl
| Compound | Spin State | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔEQ) [mm/s] |
|---|---|---|---|
| This compound-Cl | High-Spin (S = 5/2) | ~0.35 - 0.45 | ~0.60 - 0.90 |
| [(TPP)Fe:Cl] | High-Spin (S = 5/2) | ~0.35 - 0.45 | ~0.60 - 0.90 |
Note: The values for this compound-Cl are based on findings that they are closely comparable to its non-fluorinated analogue, [(TPP)Fe:Cl]. researchgate.neticm.edu.pl Exact values can vary slightly based on experimental conditions and sample preparation.
Despite the similarity in parameter values at room temperature, detailed investigations reveal significant differences in their temperature dependence. icm.edu.pl Furthermore, the shape of the quadrupole doublet in the Mössbauer spectrum of this compound-Cl displays a different type of asymmetry at cryogenic temperatures (e.g., 6 K) compared to [(TPP)Fe:Cl]. icm.edu.pl This suggests that the principal component of the EFG tensor at the iron nucleus may have opposite signs in the two complexes at low temperatures. icm.edu.pl Such asymmetries are often linked to spin-spin and spin-lattice relaxation effects, indicating that the fluorine substitution in this compound-Cl subtly alters the magnetic environment and relaxation dynamics of the high-spin Fe(III) center. icm.edu.pl
Electronic Structure and Spin State Phenomena in Fe Iii Pfp Systems
Characterization of Spin States: High-Spin (S=5/2), Low-Spin (S=1/2), and Intermediate-Spin (S=3/2) in Fe(III)Pfp
The spin state of the Fe(III) ion in porphyrin complexes is dictated by the arrangement of its five d-electrons within the d-orbitals, which are split in energy by the ligand field.
High-Spin (S=5/2): In a weak ligand field, the energy gap between the t₂g (dxy, dxz, dyz) and eg (dx²-y², dz²) orbitals is small. To maximize spin multiplicity according to Hund's rule, each of the five d-orbitals is singly occupied, resulting in a total spin of S=5/2. High-spin Fe(III) porphyrins are often five-coordinate complexes. calpoly.edu For instance, the addition of phenol to a solution of an iron(III) octaethyltetraarylporphyrin chloride can produce a high-spin Fe(III) complex. mdpi.com
Low-Spin (S=1/2): In the presence of strong-field axial ligands, the energy splitting between the d-orbitals is large. It becomes energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals. This results in a (t₂g)⁵ configuration, with one unpaired electron and a total spin of S=1/2. nih.govresearchgate.net Six-coordinate Fe(III) porphyrins with two axial ligands, such as two trans azopyridine ligands, often exhibit a low-spin state. mdpi.com The low-spin (S=1/2) ferric bis-imidazole complex, [FeIII(pfp)(1-MeIm)₂]⁺, has been a subject of study, with its electronic structure being compared to analogous tetraphenylporphyrin (B126558) (TPP) complexes. nih.gov
Intermediate-Spin (S=3/2): The intermediate-spin state is less common and typically arises when the ligand field strength is intermediate, leading to a situation where the orbital energies are closely spaced. researchgate.net This can result in an electronic configuration such as (dxy)²(dxz, dyz)²(dz²)¹, with three unpaired electrons. The pure intermediate-spin state is rare and often requires an extremely weak field ligand. researchgate.net Distorted macrocyclic environments, such as highly saddled porphyrins, are known to stabilize this spin state. nih.gov In some cases, the S=3/2 state can be admixed with the S=5/2 state. nih.gov
The characterization of these spin states is typically accomplished through a combination of spectroscopic techniques, including EPR, Mössbauer, and NMR spectroscopy, as well as magnetic susceptibility measurements. researchgate.net
Spin Admixture Phenomena
In certain Fe(III) porphyrin systems, the energy difference between two spin states can be sufficiently small, leading to a quantum mechanical mixing of these states. This phenomenon, known as spin admixture, results in a ground state that is a hybrid of two spin states. A common example is the admixture of the S=5/2 and S=3/2 spin states. nih.gov This admixed state is particularly sensitive to the ligand field strength of weakly binding anions. researchgate.net The unusual phenomenon of admixture of S = 3/2 and 5/2 spin states in iron(III) porphyrins provides a sensitive way to rank the ligand field strengths of weakly binding anions. researchgate.net In cytochrome c′, the heme is believed to exist in a quantum admixed S = 5/2 and S = 3/2 spin state. nih.gov The ratio of the S=5/2 to S=3/2 character varies depending on the field strength of the coordinated ligand; as the ligand becomes weaker, the spin state approaches a pure S=3/2 intermediate spin state. nih.gov
Spin Crossover (SCO) Transitions in Fe(III) Porphyrin Complexes
Spin crossover (SCO) is a phenomenon where a complex can switch between two different spin states in response to an external stimulus. mdpi.com This transition is most commonly observed between the low-spin (LS) and high-spin (HS) states. mdpi.com In Fe(III) porphyrin complexes, SCO can also occur between the S=1/2 and S=3/2 states, or between the S=3/2 and S=5/2 states. researchgate.net Some highly saddle-shaped iron(III) porphyrin complexes exhibit a novel spin crossover process between the S = 3/2 and S = 1/2 states. researchgate.net
External Stimuli-Induced Spin State Switching (e.g., pH, axial ligand binding)
The spin state of Fe(III) porphyrin complexes can be manipulated by various external stimuli.
pH: Protonation and deprotonation events can trigger a spin state switch. nih.gov Reversible proton-induced spin state switching of an Fe(III) complex in solution has been observed at room temperature. nih.govqub.ac.uk This can occur through a coordination-induced spin state switching (CISSS) effect, where protonation displaces metal-coordinating donors. nih.govqub.ac.uk Changes in the secondary coordination sphere, induced by protonation or deprotonation at active sites on the ligands, can modulate the magnetic properties of the complex. nih.gov
Axial Ligand Binding: The coordination of different axial ligands to the iron center is a primary determinant of the spin state. nih.gov Strong-field ligands, such as imidazole and 4-dimethylaminopyridine, favor the formation of low-spin (S=1/2) complexes. researchgate.net Conversely, weak-field ligands like THF tend to produce high-spin (S=5/2) or intermediate-spin (S=3/2) complexes. researchgate.net The binding of a second axial pyridine molecule to an iron(III) corrole complex has been shown to induce a change from an intermediate-spin (S=3/2) to a low-spin (S=1/2) state. nih.govacs.org
| Stimulus | Effect on Fe(III) Porphyrin Spin State | Example |
| pH Change (Acidification) | Can induce a switch from low-spin to high-spin. nih.govqub.ac.uk | Protonation of a [FeIII(sal₂323)]ClO₄ complex displaces phenoxo donors, causing a spin state change. nih.govqub.ac.uk |
| Axial Ligand Binding | Strong-field ligands stabilize the low-spin state; weak-field ligands favor high- or intermediate-spin states. researchgate.net | Coordination of imidazole to an Fe(III) porphyrin leads to a low-spin complex, while THF coordination results in an intermediate-spin complex. researchgate.net |
Thermodynamic and Entropic Contributions to Spin Crossover
Spin crossover is a thermodynamically driven process. The transition from a low-spin to a high-spin state is always accompanied by a positive change in entropy (ΔS > 0). mdpi.com This is due to the increase in spin multiplicity. The enthalpy change (ΔH) associated with the transition is typically positive, favoring the low-spin state. dtu.dk The Gibbs free energy change (ΔG = ΔH - TΔS) for the spin transition is therefore temperature-dependent. At a certain temperature, known as the transition temperature (T₁/₂), ΔG becomes zero, and the high-spin and low-spin states are in equilibrium. jchr.org For Fe(III) complexes, the average ΔH and ΔS values for spin crossover are generally smaller than those for Fe(II) complexes. dtu.dk
Crystal Field Splitting and d-Orbital Occupation in this compound
The concept of crystal field theory explains the splitting of the d-orbitals of the central metal ion in a complex due to the electrostatic field of the surrounding ligands. In an octahedral or pseudo-octahedral environment, as found in many this compound complexes, the five d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²).
The magnitude of this energy splitting, denoted as Δo, is crucial in determining the spin state. The d-orbital occupation for the different spin states of Fe(III) (d⁵) is as follows:
High-Spin (S=5/2): (t₂g)³(eg)²
Low-Spin (S=1/2): (t₂g)⁵(eg)⁰
Intermediate-Spin (S=3/2): (t₂g)⁴(eg)¹
The coordination of a second pyridine molecule to an Fe(III) corrole complex, which is structurally related to porphyrins, leads to a destabilization of the Fe dx²-y² orbital and a consequent change in the Fe(III) spin state from intermediate to low spin. nih.gov
Influence of Porphyrin Macrocycle Distortion and Axial Ligation on this compound Spin States
The geometry of the porphyrin macrocycle itself plays a significant role in modulating the electronic properties and spin state of the central iron ion.
Porphyrin Macrocycle Distortion: Non-planar distortions of the porphyrin ring, such as saddling or ruffling, can influence the Fe-N bond lengths and the ligand field strength, thereby affecting the spin state. nih.gov Severely distorted porphyrin macrocycles can facilitate the isolation of high-spin Fe(III) complexes in environments that would otherwise stabilize intermediate spin states. nih.govnih.gov An increase in ruffling or a decrease in saddle deformation tends to bring the iron atom more into the plane of the porphyrin. nih.gov First-principles calculations have shown that transforming the macrocyclic core from a saddle to a planar conformation can shorten the Fe-N bonds and induce a spin state change. acs.org
Axial Ligation: As previously discussed, the nature and number of axial ligands are dominant factors in determining the spin state. The strength of the axial ligand field directly influences the d-orbital splitting. researchgate.net The interplay between the axial ligands and the macrocycle's conformation is also important. For example, hydrogen bonding interactions between a weak axial ligand (like H₂O) and a counter-anion can lead to an elongation of the Fe-O bond, which in turn shortens the Fe-N(porphyrin) distances, stabilizing an admixed spin state where a high-spin state might otherwise be expected. rsc.org
| Factor | Influence on this compound Spin State |
| Saddle Distortion | Can stabilize intermediate (S=3/2) or high-spin (S=5/2) states. nih.gov |
| Planarization of Macrocycle | Can lead to shorter Fe-N bonds and a change to a lower spin state. acs.org |
| Strong-Field Axial Ligands | Induce a large d-orbital splitting, favoring the low-spin (S=1/2) state. researchgate.net |
| Weak-Field Axial Ligands | Result in a smaller d-orbital splitting, favoring high-spin (S=5/2) or intermediate-spin (S=3/2) states. researchgate.net |
| Hydrogen Bonding to Axial Ligand | Can indirectly alter Fe-porphyrin bond lengths, stabilizing admixed spin states. rsc.org |
Ligand Coordination Environment and Its Modulatory Effects on Fe Iii Pfp Reactivity
Axial Ligand Binding, Lability, and Substitution Kinetics in Fe(III)Pfp
The binding, lability (the ease with which a ligand can be replaced), and substitution kinetics of axial ligands are fundamental to the function of this compound in various chemical transformations. The nature of the axial ligand directly influences the electronic structure and spin state of the iron center. For instance, the coordination of two axial dimethyl sulfoxide (DMSO) ligands to an Fe(III) porphyrin results in a high-spin (S = 5/2) complex. However, these DMSO ligands can be substituted by other ligands, such as trans-azopyridine, which has a significantly higher binding constant—180 times greater than that of DMSO. This substitution leads to the formation of a low-spin (S = 1/2) complex, demonstrating the profound impact of axial ligand exchange on the magnetic properties of the iron center. mdpi.com
The kinetics of these substitution reactions are crucial. In some instances, if solvents with coordinating characteristics like DMSO or dimethylformamide (DMF) are used, a rapid exchange of the original axial ligand can occur, leading to the formation of a consistent solvent adduct. mdpi.com This highlights the lability of certain axial ligands and the importance of solvent choice in studies of this compound. The mechanisms of ligand substitution in related iron(III) systems, such as the iron(III) hydroxo dimer, have been interpreted in terms of a dissociative interchange mechanism. This process involves the formation of an intermediate where the incoming ligand is coordinated to only one of the iron centers before displacing a bridging ligand. nih.gov While specific kinetic data for this compound is not abundant in the provided literature, these general principles of axial ligand dynamics are applicable.
Electronic and Steric Effects of Porphyrin Substituents in this compound (e.g., meso-substituents)
The electronic and steric properties of the substituents on the porphyrin ring, particularly at the meso-positions, play a significant role in modulating the reactivity of the Fe(III) center. The pentafluorophenyl groups in this compound are strongly electron-withdrawing, which has a substantial impact on the electronic properties of the porphyrin macrocycle and, consequently, the iron center.
Electron-withdrawing substituents, such as the fluorine atoms in this compound, lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the porphyrin. nih.gov This increased electron deficiency at the iron center can influence its redox potential and catalytic activity. For low-spin iron(III) porphyrins, electron-withdrawing substituents at the meso-positions tend to stabilize the common (dxy)2(dxz, dyz)3 electronic ground state. researchgate.net In contrast, electron-donating groups would raise the energies of the frontier orbitals. nih.gov
The electronic effects of these peripheral substituents significantly impact the π-electron densities of the meso-position carbon atoms. Electron-withdrawing groups, like the acetyl groups in some model porphyrins, decrease the electron density of the porphyrin's aromatic system, leading to lower reactivity of the meso-positions towards electrophilic substitution. nih.gov
Interactive Data Table: Effect of Meso-Substituents on Frontier Orbital Energies of Iron Tetraphenylporphyrin (B126558) Derivatives
| Substituent (R) | E(HOMO) (eV) | E(LUMO) (eV) |
| -NO₂ | -5.87 | -3.81 |
| -Cl | -5.73 | -3.65 |
| -H | -5.62 | -3.52 |
| -OH | -5.51 | -3.39 |
| -OCH₃ | -5.45 | -3.32 |
This table is based on DFT calculations for FeT(p-R)PPCl complexes and illustrates the trend of how electron-withdrawing (-NO₂, -Cl) and electron-donating (-OH, -OCH₃) groups at the para-position of the meso-phenyl rings affect the frontier orbital energies. Data adapted from literature. nih.gov
Role of Non-Covalent Interactions (e.g., H-bonding) in Influencing this compound Coordination Spheres
Non-covalent interactions, particularly hydrogen bonding, within the secondary coordination sphere can exert significant control over the electronic structure and reactivity of the iron center in Fe(III) porphyrin complexes. nih.govresearchgate.net These interactions can trigger profound changes, such as a spin-state flip of the iron atom. nih.gov
A notable example involves a five-coordinate iron(III) octaethyltetraarylporphyrin chloride, where hydrogen-bonding interactions with the axial chloride ligand were studied. nih.gov The presence of hydrogen bond donors like phenol, 2-isopropylaniline, or aniline resulted in a reversible switch of the iron's spin state from high-spin (S = 5/2) to intermediate-spin (S = 3/2). nih.gov This spin-state change is a critical aspect of the catalytic cycles of heme proteins like cytochrome P450. nih.gov
The mechanism behind this spin-flip involves the lengthening of the Fe-Cl bond due to the hydrogen bonding. nih.gov This weakening of the axial ligand bond, in turn, causes a shortening of the Fe-Nporphyrin bonds. nih.govaps.org This geometric rearrangement leads to the energetic stabilization of the intermediate spin state over the high spin state. nih.govresearchgate.net Computational studies have supported these experimental findings, showing that the hydrogen-bonding network removes electron density from the chloride ligand, weakening the metal-chloride bond. nih.govresearchgate.net
In other iron complexes, hydrogen bonding has also been shown to affect reactivity. For instance, in a di-iron complex, the presence of a hydrogen bond between a hydroxo and an oxo group was found to decrease the reactivity towards C-H bond cleavage by introducing an additional activation barrier required to break the hydrogen bond during the reaction. nih.govfigshare.com
Interactive Data Table: Effect of Hydrogen Bonding on Fe-Cl Bond Length in an Iron(III) Porphyrin Complex
| Complex | H-Bond Donor | Fe-Cl Bond Length (Å) | Spin State |
| 1 | None | 2.217(2) | High-spin (S = 5/2) |
| 2 | Phenol | 2.302(2) | Intermediate-spin (S = 3/2) |
| 3 | 2-Isopropylaniline | 2.259(2) | Intermediate-spin (S = 3/2) |
| 4 | Aniline | 2.247(2) | Intermediate-spin (S = 3/2) |
This table illustrates the lengthening of the Fe-Cl bond upon the introduction of hydrogen bond donors, which correlates with a change in the spin state of the iron center. Data adapted from Sahoo et al. nih.gov
Donor/Acceptor Properties of Ligands and their Impact on this compound Bonding
The nature of the bonding between axial ligands and the Fe(III) center in this compound is governed by the σ-donor and π-acceptor properties of the ligands. researchgate.netnih.gov Ligands can be classified based on their ability to donate electron density to the metal (σ-donation and π-donation) and accept electron density from the metal (π-acceptance or back-donation).
σ-Donors: These ligands donate a pair of electrons to an empty orbital on the iron center, forming a σ-bond. Stronger σ-donors lead to a greater electron density at the metal center.
π-Donors: Ligands with additional lone pairs of electrons can donate these to filled d-orbitals on the iron, forming a π-bond. Halides and some oxygen-containing ligands are common π-donors. libretexts.org
π-Acceptors: These ligands have empty π* orbitals that can accept electron density from filled d-orbitals on the iron. This back-donation strengthens the metal-ligand bond. Carbon monoxide and cyanide are classic examples of strong π-acceptors. libretexts.org
The donor and acceptor properties of the axial ligands have a direct impact on the electronic structure and spin state of the Fe(III) center. For example, strong-field ligands, which are typically strong σ-donors and/or π-acceptors, cause a larger splitting of the d-orbitals, favoring a low-spin configuration. Conversely, weak-field ligands, which are often weak σ-donors and/or π-donors, lead to a smaller d-orbital splitting and a high-spin configuration.
Electrochemical and Redox Properties of Fe Iii Pfp Complexes
Fe(II)/Fe(III) Redox Couple Potentials and Interconversion Mechanisms in Porphyrin Systems
The most fundamental redox process for Fe(III)Pfp is the one-electron reduction to its ferrous, Fe(II), state. This Fe(II)/Fe(III) couple is critical for its ability to bind diatomic molecules and participate in catalytic cycles. The formal potential of this redox couple is highly sensitive to the axial ligands bound to the iron center and the solvent environment.
In a study of a cationic picket-fence porphyrin (FeTMAPP) embedded in a phospholipid film, a well-defined redox wave corresponding to the Fe(III)/Fe(II) couple was observed at -0.12 V versus the Normal Hydrogen Electrode (NHE) in a pH 7.0 phosphate buffer solution researchgate.net. For other related, superstructured iron(III) porphyrins, such as "basket-handle" porphyrins, the reduction potentials (Fe(III) → Fe(II)) have been shown to shift to more negative values compared to simpler iron porphyrins like FeTPPC1 (Iron(III) tetraphenylporphyrin (B126558) chloride) ias.ac.in. This shift is attributed to the electronic effects of the superstructure.
The interconversion between the Fe(II) and Fe(III) states is a reversible, one-electron process. The mechanism involves the addition or removal of an electron to the d-orbitals of the iron center, leading to a change in its oxidation state and coordination geometry.
Electrochemical studies, particularly cyclic voltammetry, confirm that the reduction of this compound to Fe(II)Pfp proceeds as a distinct one-electron transfer. Similarly, oxidation of the porphyrin macrocycle itself also occurs via discrete one-electron steps at more positive potentials. For instance, studies on basket-handle iron porphyrins, which share structural similarities with picket-fence porphyrins, show two successive one-electron oxidations. The first corresponds to the Fe(III)/Fe(IV) transition, while the second is attributed to the oxidation of the porphyrin ring, forming a π-cation radical ias.ac.in.
The generation and study of higher-valent iron species are of significant interest due to their proposed roles as key intermediates in the catalytic cycles of enzymes like cytochrome P450. While the Fe(IV) state is well-documented in porphyrin systems, the Fe(V) state is more elusive. Recently, a formal Fe(III)/Fe(V) redox couple was characterized in a non-porphyrinic intercalation electrode material, demonstrating that this high-valent transition is achievable in solid-state systems chemrxiv.org. In the context of porphyrins, the formation of species equivalent to Fe(V), often described as an Fe(IV)=O π-cation radical, is considered a critical step in powerful oxidation reactions. However, direct electrochemical characterization of a discrete Fe(III)/Fe(V) couple in a Pfp complex remains a significant challenge.
Electron Transfer Mechanisms Involving this compound
The mechanism of electron transfer to and from the this compound complex can be influenced by the nature of the reductant or oxidant. Studies involving the reaction of a water-soluble, picket-fence-like iron(III) porphyrin with superoxide (O₂⁻) have provided valuable kinetic data. The reactivity of different this compound complexes (aquo, dicyano, and bis(1-methylimidazole)) with superoxide was found to correlate with their respective reduction potentials, suggesting an outer-sphere electron transfer mechanism tandfonline.comnih.gov.
The reduction of the Fe(III) aquo complex by the superoxide radical was found to be significantly faster than for the other complexes, with a second-order rate constant of 7.6 x 10⁷ dm³ mol⁻¹ s⁻¹ tandfonline.comnih.gov. In contrast, the oxidation of the corresponding Fe(II)Pfp complex by O₂ was an order of magnitude faster than the reduction of the this compound form by the same radical tandfonline.comnih.gov.
| Reaction | Complex Type | Second-Order Rate Constant (dm³ mol⁻¹ s⁻¹) |
| Reduction of this compound by O₂⁻ | Aquo | 7.6 x 10⁷ |
| Reduction of this compound by other radicals (e.g., CO₂⁻) | All (Aquo, Dicyano, etc.) | 10⁹ to 10¹⁰ |
| Oxidation of Fe(II)Pfp by O₂⁻ | - | ~10x faster than Fe(III) reduction by O₂⁻ |
Data sourced from studies on a water-soluble, picket-fence-like iron porphyrin. tandfonline.comnih.gov
Cyclic Voltammetry and Other Electrochemical Methodologies for this compound Redox Characterization
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of this compound. A typical cyclic voltammogram provides information on the formal redox potentials (E₁/₂), the number of electrons transferred, and the reversibility of the redox event.
The CV of related basket-handle iron(III) porphyrins in dichloromethane (CH₂Cl₂) typically shows two quasi-reversible, one-electron oxidation waves and one quasi-reversible, one-electron reduction wave within the solvent's electrochemical window ias.ac.in. The first oxidation is metal-centered (Fe(III)/Fe(IV)), while the second is ligand-centered (porphyrin oxidation). The reduction is assigned to the Fe(III)/Fe(II) couple. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electrochemical reversibility of the process.
| Compound | Solvent | E₁/₂ (Fe³⁺/Fe²⁺) (V vs SCE) | E₁/₂ (Ox 1) (V vs SCE) | E₁/₂ (Ox 2) (V vs SCE) |
| FeTPPC1 | CH₂Cl₂ | -0.32 | +1.14 | +1.46 |
| FeTPPC1 | DMF | -0.21 | +1.15 | +1.47 |
| FeMSIIC1 | CH₂Cl₂ | -0.44 | +1.03 | +1.38 |
| FeMSIIC1 | DMF | -0.33 | +1.04 | +1.38 |
FeMSIIC1 is a type of "basket-handle" porphyrin, structurally related to this compound. Data is illustrative of the shifts observed in superstructured porphyrins. ias.ac.in
As seen in the table, the potentials for basket-handle porphyrins are shifted relative to the simpler FeTPPC1, and the reduction potentials are sensitive to the solvent used, shifting to less negative values in the more coordinating solvent dimethylformamide (DMF) ias.ac.in.
pH and Environmental Factors Influencing this compound Electrochemistry
The electrochemical properties of this compound can be significantly influenced by pH, particularly in aqueous or protic environments. This is often due to protonation/deprotonation events involving either the porphyrin macrocycle or, more commonly, an axially coordinated water molecule.
A study of a water-soluble, picket-fence-like Fe(III) porphyrin investigated the acid/base properties of its aquo complex. This complex was found to have a pKa of 3.9, corresponding to the deprotonation of a coordinated water molecule to form a hydroxo complex tandfonline.comnih.gov.
This compound(H₂O)⁺ ⇌ this compound(OH) + H⁺ (pKa = 3.9)
This equilibrium has a direct impact on the electrochemistry, as the hydroxo-ligated species is generally easier to reduce than the aquo-ligated species. Therefore, in the vicinity of the pKa, the observed redox potential of the Fe(II)/Fe(III) couple can exhibit a strong dependence on the pH of the solution.
Mechanistic Investigations of Chemical Reactions Involving Fe Iii Pfp
Reductive Nitrosylation and Other Reductive Pathways of Fe(III)Pfp
Reductive nitrosylation is a characteristic reaction of Fe(III) porphyrins in the presence of nitric oxide. This process involves the reduction of the iron center from Fe(III) to Fe(II). The reaction begins with the reversible binding of NO to the Fe(III) center to form the Fe(II)(NO⁺) adduct, as described above. nih.gov This initial complex can then undergo a further reaction, particularly in the presence of excess NO, leading to the fully reduced nitrosyl complex, Fe(II)(NO). nih.gov This subsequent step, termed reductive nitrosylation, is often catalyzed by nitrite (NO₂⁻), which can be produced in small amounts during the initial reaction. nih.govnih.gov The rate of reductive nitrosylation tends to increase with higher pH.
Another significant reductive pathway for this compound involves its reaction with hydrogen sulfide. As noted previously, the binding of HS⁻ to the Fe(III) center leads to the formation of an Fe(III)-SH intermediate, which rapidly resolves into the reduced Fe(II) porphyrin and a hydrosulfide radical. researchgate.net This pathway is particularly relevant in biological contexts where H₂S can act as a reducing agent for ferric heme proteins. nih.gov
Oxidation Reactions Catalyzed by this compound Complexes
This compound is an exceptionally stable and efficient catalyst for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes. nih.govmdpi.com Its high resistance to oxidative degradation allows it to function effectively under mild conditions using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). nih.govnih.gov
The catalytic cycle is believed to proceed through the formation of a high-valent iron(IV)-oxo porphyrin cation radical intermediate, [(Pfp)Fe(IV)=O]•⁺, which is the primary oxidizing species. acs.orgresearchgate.net This intermediate is generated from the reaction of the this compound catalyst with an oxygen atom donor.
This compound has been shown to effectively catalyze:
Epoxidation of Alkenes: It catalyzes the epoxidation of various alkenes, such as indene and cyclooctene, with high conversion and selectivity using hydrogen peroxide. nih.govacs.org
Oxidation of Aromatics: Phenols and other aromatic compounds like naphthalene can be selectively oxidized to their corresponding quinones. nih.gov
Conversion of Epoxides to Thiiranes: In the presence of a sulfur source like ammonium thiocyanate, this compound acts as an efficient catalyst for the conversion of epoxides into thiiranes. mdpi.comrsc.org
The strong electron-withdrawing nature of the pentafluorophenyl substituents enhances the electrophilicity of the iron center and the resulting iron-oxo intermediate, thereby increasing its catalytic activity compared to non-halogenated iron porphyrins. mdpi.comnih.gov
Table 2: Examples of Oxidation Reactions Catalyzed by this compound
| Substrate | Oxidant | Solvent | Product(s) | Selectivity/Conversion |
|---|---|---|---|---|
| Indene | H₂O₂ | Ethanol | Indene oxide | 94% selectivity, full conversion. nih.gov |
| Cyclooctene | H₂O₂ | Acetonitrile/Methanol | Cyclooctene oxide | Exclusive formation of epoxide. nih.govacs.org |
| 3,5-Dimethylphenol | H₂O₂ | Ethanol | 2,6-Dimethyl-p-benzoquinone | 78% selectivity, 70% conversion. nih.gov |
| Naphthalene | H₂O₂ | Ethanol | 1,4-Naphthoquinone | 75% selectivity, 55% conversion. nih.gov |
| Styrene Oxide | NH₄SCN | Acetonitrile | Styrene sulfide (Thiirane) | >90% yield. rsc.org |
Influence of Solvent and pH on Reaction Mechanisms of this compound
Influence of Solvent: The choice of solvent is critical, especially in catalytic oxidation reactions. For the epoxidation of cyclooctene using H₂O₂, this compound chloride is catalytically inactive in aprotic solvents like acetonitrile but becomes active when a protic solvent such as methanol is present. acs.orgresearchgate.net The protic solvent plays a dual role. First, it facilitates the dissociation of the tightly bound axial chloride ligand from the iron center, a necessary step to generate the active catalyst. acs.org Second, methanol can act as a general-acid catalyst, promoting the heterolytic cleavage of the O-O bond in the coordinated hydrogen peroxide to form the active iron(IV)-oxo species. acs.orgresearchgate.net In aprotic systems, water can coordinate to the iron center and deactivate the catalyst, an effect that is mitigated in the presence of methanol. acs.org
Influence of pH: In aqueous or partially aqueous media, pH dictates the nature of the axial ligands on the this compound complex. As pH increases, the diaqua complex ([this compound(H₂O)₂]⁺) undergoes deprotonation to form the monohydroxo complex ([this compound(OH)]). nih.govnih.gov This change in speciation directly influences the mechanism of subsequent ligand binding reactions. For instance, the binding of NO switches from a dissociative pathway for the diaqua species to an associative one for the monohydroxo species. nih.gov This mechanistic changeover results in different reaction rates and activation parameters. The rate of reductive nitrosylation also tends to increase with rising pH.
Computational and Theoretical Studies of Fe Iii Porphyrin Complexes
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure of Fe(III)Pfp
Density Functional Theory (DFT) is a cornerstone of computational studies on metalloporphyrins due to its favorable balance of accuracy and computational cost. It is extensively used to predict the ground-state geometry and electronic properties of complexes like this compound.
Geometry optimization using DFT allows for the determination of key structural parameters, such as bond lengths and angles, which are crucial for understanding the complex's stability and reactivity. For instance, DFT calculations on iron(III) tetrakis(pentafluorophenyl)porphyrin chloride ((F₂₀TPP)Fe:Cl), a close analogue of this compound, have been used to determine the precise geometry around the iron center. These calculations show how the electron-withdrawing fluorine substituents on the phenyl rings influence the porphyrin core and the coordination environment of the iron. The optimized structures obtained from DFT serve as the foundation for subsequent calculations of other properties, such as electronic structure and vibrational frequencies. researchgate.netchemmethod.com
The electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals, can be elucidated through DFT. The high-spin (S = 5/2) configuration is a key feature of many Fe(III) porphyrins, and DFT helps in understanding the factors that stabilize this state. nih.gov The energies of the five 3d orbitals of the iron(III) center are split by the ligand field, and their occupancy determines the spin state. DFT calculations can map the molecular electrostatic potential (MEP) to identify regions of electrophilicity and nucleophilicity, offering insights into how the complex interacts with other molecules. mdpi.com
Below is a table comparing DFT-calculated bond lengths for a representative high-spin Fe(III) pentafluorophenylporphyrin chloride with its non-fluorinated analogue, illustrating the influence of the peripheral fluorine atoms.
| Parameter | (TPP)Fe:Cl (Å) | (F₂₀TPP)Fe:Cl (Å) |
|---|---|---|
| Fe–Cl | 2.203 | 2.200 |
| Fe–N (avg) | 2.062 | 2.057 |
| Ct–Fe | 0.28 | 0.31 |
| Ct–N (avg) | 2.05 | 2.04 |
Table 1. Comparison of selected DFT-calculated geometry parameters for Iron(III) tetraphenylporphyrin (B126558) chloride ((TPP)Fe:Cl) and its pentafluorophenyl-substituted analogue ((F₂₀TPP)Fe:Cl). Ct refers to the center of the porphyrin ring. Data sourced from Mössbauer and DFT studies. researchgate.net
Multireference Wavefunction Methods (e.g., CASSCF) for Correlated Electron Systems in this compound
While DFT is a powerful tool, it can struggle with systems exhibiting strong electron correlation, where the single-determinant approximation breaks down. Fe(III) porphyrins, with their partially filled d-orbitals, are classic examples of such strongly correlated systems. Multireference wavefunction methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are essential for accurately describing their electronic structure. arxiv.org
CASSCF provides a more sophisticated description by considering all possible electronic configurations within a defined "active space" of orbitals and electrons. arxiv.org For iron porphyrins, the active space typically includes the five 3d orbitals of the iron atom and the corresponding d-electrons. mdpi.comnih.gov For an Fe(III) (d⁵) system, this could involve an active space of 5 electrons in 5 orbitals. More complex calculations on related systems have employed larger active spaces to include porphyrin π-orbitals or ligand orbitals involved in bonding. aip.orgnih.gov
Following a CASSCF calculation, dynamic electron correlation, which accounts for the instantaneous interactions between electrons, is often included using methods like second-order perturbation theory (CASPT2 or NEVPT2). mdpi.comnih.gov This combined approach provides a highly accurate picture of the ground and excited electronic states. For example, in studies of Fe-porphyrin-nitrene species, CASSCF natural orbital analysis has been used to clearly define the nature of the iron-nitrogen bond, revealing its σ and π components and the respective contributions from the metal and ligand orbitals. nih.gov Applying this methodology to this compound would allow for a precise characterization of the metal-ligand bonding and the multiconfigurational nature of its electronic wavefunction.
Prediction of Spin State Energy Gaps and Spin Densities in this compound
The prediction of spin-state energetics in iron porphyrins is a significant challenge for computational methods. chemrxiv.orgchemrxiv.org Fe(III) complexes can exist in different spin states—typically a high-spin (HS, S=5/2), an intermediate-spin (IS, S=3/2), or a low-spin (LS, S=1/2) state—which are often close in energy. The accurate calculation of the energy gaps between these states is crucial for understanding the magnetic properties and reactivity of this compound.
DFT is the most common tool for this purpose, but the results are highly dependent on the chosen exchange-correlation functional. ub.edu Studies have shown that standard hybrid functionals can incorrectly overstabilize the intermediate spin state in Fe(III) porphyrins. rsc.orgchemrxiv.orgbohrium.com Double-hybrid functionals, which include a portion of second-order perturbation theory correlation, have demonstrated higher accuracy for predicting the correct ground spin state. rsc.orgchemrxiv.orgbohrium.com A systematic study assessing various functionals for a dataset of Fe(III) hexacoordinated complexes found that the B3LYP* functional provides an excellent prediction of spin-state energy gaps. ub.edu
The table below presents calculated high-spin to low-spin energy gaps (ΔEHS-LS) for a selection of Fe(III) complexes, illustrating the performance of different DFT functionals. A positive value indicates that the high-spin state is more stable.
| Functional | Average ΔEHS-LS (kcal/mol) | Standard Deviation |
|---|---|---|
| B3LYP* | 1.8 | 5.5 |
| TPSSh | -1.7 | 5.0 |
| B3LYP | -6.4 | 5.2 |
| PBE0 | -8.6 | 5.4 |
Table 2. Average spin-state energy gaps (ΔEHS-LS = EHS - ELS) and standard deviations for a dataset of Fe(III) spin-crossover systems, calculated with various DFT functionals. The region where spin-crossover is likely to occur is sensitive to these values. Data adapted from studies on Fe(III) spin-crossover systems. ub.edu
Beyond energy gaps, these calculations also provide spin densities, which describe the spatial distribution of unpaired electrons within the molecule. This information is invaluable for interpreting experimental data from techniques like electron paramagnetic resonance (EPR) and Mössbauer spectroscopy.
Theoretical Modeling and Interpretation of Spectroscopic Data for this compound
Computational methods are vital for interpreting complex experimental spectra and assigning specific spectral features to electronic or vibrational transitions. For this compound, theoretical modeling can provide a detailed understanding of its UV-Vis and infrared (IR) spectra.
The simulation of UV-Vis absorption spectra is typically performed using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. For metalloporphyrins, the spectrum is characterized by an intense Soret band in the near-UV region and weaker Q-bands in the visible region. TD-DFT can predict the positions and intensities of these bands, which arise from π-π* transitions within the porphyrin macrocycle, as well as charge-transfer transitions between the metal and the ligands. mdpi.comnih.gov The choice of functional is again critical, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for charge-transfer states. mdpi.comnih.gov
Vibrational spectroscopy, such as IR and Raman, probes the molecule's vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. mdpi.comfrontiersin.org By comparing the computed spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., Fe-N stretching, phenyl ring deformations). This detailed assignment confirms the molecular structure and provides insight into the strength of the chemical bonds. frontiersin.org
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT-D3 (cm⁻¹) |
|---|---|---|
| C=O (TpivPP) | 1686 | 1684 |
| C–O (HCO₃⁻) | 1641 | 1645 |
| C–O (HCO₃⁻) | 1356 | 1354 |
Table 3. Comparison of experimental FT-IR and DFT-calculated vibrational frequencies for selected modes in an iron porphyrin complex, demonstrating the accuracy of theoretical modeling. Data from a study on an Fe(II) picket-fence porphyrin. frontiersin.org
Molecular Docking for Ligand-Complex Interaction Studies (e.g., in silico studies for specific ligand types)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or another molecule). For this compound, docking studies can be employed to investigate its interactions with various axial ligands, substrates, or biological macromolecules. mdpi.comnih.gov
In these in silico studies, the this compound complex is treated as the receptor, and a library of potential ligands (e.g., imidazoles, pyridines, thiols, or small drug molecules) can be docked to its axial coordination sites. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity (free energy of binding). scispace.com The results can identify the most stable binding modes and quantify the strength of the interaction. mdpi.com
This approach is particularly valuable for:
Screening Ligands: Rapidly evaluating a large number of potential axial ligands to identify those with the highest affinity for the iron center.
Understanding Binding Modes: Providing a detailed 3D model of the ligand-complex interaction, highlighting key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com
Probing Biological Interactions: Simulating how this compound might bind to the active site of an enzyme or interact with DNA. This is crucial for applications in drug design and bioinorganic chemistry. nih.gov
The outcomes of docking studies, such as binding energies and inhibition constants (Kᵢ), provide quantitative measures to rank different ligands and guide experimental design for catalytic or therapeutic applications. scispace.com
Catalytic Applications of Fe Iii Porphyrin Biomimetics in Chemical Transformations
Oxidation Catalysis by Fe(III)Pfp and Related Systems (e.g., hydrocarbon oxidation)
Iron(III) porphyrins, particularly those with perhalogenated structures, have demonstrated significant efficacy as catalysts in the oxidation of hydrocarbons, including challenging substrates like linear alkanes. These synthetic analogues of cytochrome P-450 monooxygenases have shown remarkable improvements in catalytic activity and stability, largely attributed to the electron-withdrawing effects of halogen substituents on the porphyrin ring.
Halogenation of the porphyrin macrocycle, such as in β-octabromo-tetrakis(pentafluorophenyl)-porphyrin iron(III) chloride, Fe(TFPPBr8)Cl, leads to a "saddled" conformation of the ring and a significant positive shift in the Fe(III)/Fe(II) redox potential. nih.gov This electronic modification enhances the catalyst's resistance to oxidative degradation while promoting high yields in the hydroxylation of alkanes like pentane and heptane, with some systems achieving yields as high as 80%. rsc.org The presence of these halogen substituents not only boosts the catalytic yields but also alters the chemo- and regioselectivity of the oxidation reactions, suggesting a modification in the structure of the active oxygenating species. rsc.org
Studies comparing perhalogenated iron porphyrins to their non-halogenated counterparts reveal a dramatic increase in efficiency for alkane hydroxylation. rsc.orgscielo.br For instance, the catalytic activity of halogenated iron porphyrins in the oxidation of adamantane and pentane by iodosylbenzene shows a preference for secondary and primary carbon atoms, respectively. scielo.br This selectivity can be attributed to either steric constraints around the active iron-oxo species or the increased reactivity of the oxidant generated by the highly halogenated porphyrin. scielo.br
The proposed mechanism for alkane oxygenation catalyzed by these halogenated iron porphyrins involves a radical-chain process. nih.gov The catalytic cycle is believed to be initiated by the generation of radicals through the oxidation and reduction of alkyl hydroperoxides, facilitated by the unique electronic properties of the halogenated iron porphyrin. nih.gov
Table 1: Comparison of Catalytic Activity in Hydrocarbon Oxidation
| Catalyst | Substrate | Oxidant | Product(s) | Key Findings |
|---|---|---|---|---|
| Perhalogenated Iron Porphyrins | Pentane, Heptane | PhIO | Alcohols | High yields (up to 80%) and altered regioselectivity compared to non-halogenated analogues. rsc.org |
| Fe(PCl8)Cl | Adamantane | PhIO | Adamantanols | Increased preference for oxidation of secondary carbons. scielo.br |
| Fe(PCl8)Cl | Pentane | PhIO | Pentanols | Increased preference for oxidation of primary carbons. scielo.br |
| Fe(TFPPBr8)Cl | Alkanes | Alkyl hydroperoxides | Alcohols | Catalysis proceeds via a radical-chain mechanism. nih.gov |
Bio-inspired Catalysis: Mimicking Metalloenzyme Function
The structural and functional similarities of iron porphyrins to the active sites of various metalloenzymes have positioned them as excellent candidates for biomimetic catalysis. These synthetic models provide valuable insights into the mechanisms of their biological counterparts and offer robust alternatives for catalytic applications.
Hydrogenases: [FeFe]-hydrogenase mimics have been synthesized to replicate the hydrogen evolution capabilities of the natural enzyme. nih.govresearchgate.net These synthetic analogues often incorporate structural features of the enzyme's active site, such as bridging dithiolate ligands between two iron centers. wikipedia.orgacs.org The electrocatalytic activity of these mimics in proton reduction has been investigated, with some diselenolate-based complexes showing enhanced catalytic activity compared to their sulfur-containing counterparts. acs.org The development of precious metal-free photosensitizer-catalyst dyads, inspired by the active center of [FeFe] hydrogenases, demonstrates the potential for photocatalytic hydrogen evolution under visible light. nih.gov
Methane Monooxygenase (MMO): Particulate methane monooxygenase (pMMO) is a metalloenzyme that catalyzes the oxidation of methane to methanol. olemiss.edu While copper is the primary metal at the active site, the role of iron has been a subject of investigation. researchgate.net Some studies suggest that the Fe(III) detected in pMMO preparations may be due to heme impurities. nih.gov Nevertheless, the development of synthetic models for the dinuclear metal core of MMO, including iron-containing complexes, has been pursued to understand its catalytic mechanism. sioc-journal.cn These biomimetic systems aim to replicate the structural features and reactivity of the enzyme's active site. olemiss.edu For instance, research on iron porphyrin dimers has shown that a face-to-face orientation can induce the multi-electron reduction of CO2 to methane, highlighting the importance of structural arrangement in mimicking enzymatic function. nih.gov
Photocatalytic Mechanisms and Photo-induced Electron Transfer in Fe(III) Porphyrins
Fe(III) porphyrins are effective photosensitizers, capable of absorbing light and initiating photochemical reactions through photo-induced electron transfer (PET). This property is central to their application in photocatalysis. When anchored to the surface of semiconductors like TiO2, Fe(III) porphyrins can extend the semiconductor's light absorption into the visible range. rsc.org Upon photoexcitation, an electron is transferred from the excited porphyrin to the conduction band of the semiconductor, generating a charge-separated state that can drive redox reactions. rsc.orgacs.org
The efficiency of these systems, however, can be limited by rapid charge recombination between the electrons in the conduction band and the oxidized porphyrin. acs.org The dynamics of this PET process are influenced by the specific porphyrin structure and its interaction with the support material. For example, in porphyrin-fullerene dyads, the direction of electron transfer can be controlled by the stereoisomeric arrangement of the donor and acceptor moieties. researchgate.net
The photocatalytic activity of Fe(III) porphyrins is also harnessed in the degradation of organic pollutants. rsc.orgmdpi.com The mechanism involves the generation of reactive oxygen species (ROS) through the interaction of the excited porphyrin with molecular oxygen. The synergetic effects of photosensitization and photo-Fenton processes can enhance the photonic efficiency of these catalysts. rsc.org
Photon Upconversion Sensitization by Fe(III) Complexes
Recent breakthroughs have demonstrated that Fe(III) complexes can act as efficient sensitizers for triplet-triplet annihilation photon upconversion (TTA-UC), a process that converts lower-energy photons into higher-energy ones. nih.govacs.org This is a significant development, as it offers a sustainable alternative to traditional sensitizers based on precious metals like ruthenium and iridium. acs.org
The mechanism involves the Fe(III) complex absorbing a photon and undergoing intersystem crossing to a doublet excited state. Through doublet-triplet energy transfer (DTET), the energy is transferred to an annihilator molecule, such as an anthracene derivative, promoting it to its triplet state. nih.govacs.org Two of these triplet-state annihilator molecules can then interact, with one returning to the ground state and the other being promoted to an excited singlet state, which then emits a higher-energy photon. nih.gov
The efficiency of this process can be significantly enhanced. For example, the green-to-blue upconversion efficiency (ΦUC) with a 9,10-diphenylanthracene (DPA) annihilator was enhanced six-fold to approximately 0.2% in an aerated solution with the presence of a mediator. nih.govacs.org Studies have achieved luminescence lifetimes of up to 100 ns for Fe(III) complexes, leading to a 350-fold increase in energy storage and a 68-fold enhancement in the efficiency of red-to-blue light upconversion. nih.gov
Table 2: Photon Upconversion Sensitized by Fe(III) Complexes
| Fe(III) Complex/System | Annihilator | Upconversion Process | Efficiency (ΦUC) | Key Findings |
|---|---|---|---|---|
| [Fe(phtmeimb)2]PF6 | Anthracene derivatives | Green-to-blue/purple | 0.003% to 0.06% | Demonstrates doublet-triplet energy transfer. nih.govacs.org |
| Fe(III)/DPA pair with mediator | 9,10-diphenylanthracene (DPA) | Green-to-blue | ~0.2% | 6-fold enhancement with a mediator in aerated solution. nih.govacs.org |
| Fe(III) complex with anthracene ligand | Anthracene | Red-to-blue | 1.30% | 350-fold increase in luminescence lifetime up to 100 ns. nih.gov |
Applications in Electrocatalysis
Fe(III) porphyrin complexes have emerged as promising electrocatalysts for various chemical transformations, notably for the hydrogen evolution reaction (HER). electrochemsci.org In a comparative study with manganese(III) porphyrins, meso-tetrakis-(tetraphenyl)porphyrin iron(III) chloride, [Fe(TPP)Cl], demonstrated higher activity for the electrochemical reduction of protons from acetic acid. electrochemsci.org Although the manganese complex catalyzed the reduction at a less negative potential, the iron complex was found to be six times more active based on peak current values. electrochemsci.org The mechanism for HER catalyzed by the Fe(III) complex is proposed to involve the formation of an Fe(0) active species which then reacts with acid molecules to produce hydrogen. electrochemsci.org
Electrochemical Synthesis of Catalytically Active Fe(III) Nanomaterials
Electrochemical methods offer a versatile route for the synthesis of catalytically active iron-based nanomaterials. Pulsed electrodeposition has been successfully employed to create iron-based compounds that serve as precursors for the growth of carbon nanofilaments via chemical vapor deposition (CVD). rsc.orgrsc.org By controlling the electrolytic bath composition and plating conditions, it is possible to systematically vary the chemical composition, size, and density of the resulting iron-based nanoparticles. rsc.orgrsc.org
For instance, iron deposits synthesized from FeCl3·6H2O at room temperature and from FeCl2 and Fe(NO3)3·9H2O at 50 °C have shown catalytic activity for the growth of various carbon nanostructures. rsc.org The specific structure and chemical composition of the electrochemically synthesized catalyst precursor, such as Fe2O3 and Fe3O4, directly influence the morphology and microstructure of the final carbon product. rsc.org This approach provides a pathway to fabricate tailored nanomaterials for specific catalytic applications. nih.gov
Iron-based Metal-Organic Frameworks (MOFs) in Catalysis
Iron-based Metal-Organic Frameworks (MOFs) have garnered significant attention as versatile catalytic materials due to their high surface area, tunable porosity, and the presence of catalytically active iron centers. semanticscholar.orgresearchgate.net These materials have shown promise in a range of catalytic applications, including photocatalysis and biomimetic catalysis.
In photocatalysis, the presence of iron–oxo clusters in many Fe-based MOFs allows them to be responsive to visible light, making them suitable for solar energy conversion applications. semanticscholar.org They have been successfully utilized for the degradation of pollutants, water oxidation, and organic transformations such as benzene hydroxylation. semanticscholar.orgrsc.org The catalytic activity of these MOFs can be tuned by modifying their structure and composition. nih.gov
Fe-based MOFs also serve as platforms for biomimetic catalysis. usf.edu By incorporating iron porphyrin units as ligands, it is possible to create MOFs that mimic the active sites of heme proteins. usf.edu For example, a porous metal-metalloporphyrin framework, MMPF-6, constructed from an iron(III)-metalated porphyrin ligand, exhibited peroxidase activity comparable to that of myoglobin (B1173299). usf.edu Similarly, a porous coordination network, PCN-222, synthesized from an iron-linked porphyrin, displayed both peroxidase and catalase activities and was applied in biosensing. figshare.com The combination of Fe(III)-Lewis acidic sites and porphyrin photosensitizers within a single MOF structure can lead to superior catalytic activity for tandem reactions, such as the one-pot photo-oxidation of benzyl alcohol followed by a Knoevenagel coupling reaction. acs.org
Q & A
Q. What are the standard protocols for synthesizing and characterizing Fe(III)Pfp (Iron(III) picket fence porphyrin) complexes?
Methodological Answer: this compound synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., nitrogen gloveboxes) to prevent oxidation or degradation. For example, [Fe(pfp)(1-MeIm)O₂] is prepared by reacting Fe(II)Pfp precursors with dioxygen in the presence of 1-methylimidazole (1-MeIm) . Characterization requires X-ray absorption spectroscopy (XAS) at the iron L-edge to probe electronic structure, complemented by UV-Vis, EPR, and Mössbauer spectroscopy to confirm oxidation state and coordination geometry .
Q. Which spectroscopic techniques are most effective for distinguishing this compound from Fe(II) or other oxidation states?
Methodological Answer: XAS L-edge spectroscopy is critical for differentiating Fe(III) from Fe(II) due to distinct multiplet structures and energy shifts (~0.1–0.6 eV) in the L₃-edge. For instance, this compound complexes exhibit higher Zeff (effective nuclear charge) values compared to Fe(II) analogs, as shown in Table 1 below :
Q. How can researchers ensure reproducibility in this compound synthesis?
Methodological Answer: Strict control of reaction conditions (e.g., solvent purity, O₂ exclusion) and detailed reporting of synthetic protocols are essential. For example, inert-atmosphere techniques (gloveboxes, Schlenk lines) and rigorous product characterization (elemental analysis, HRMS) must be documented to enable replication .
Advanced Research Questions
Q. How do conflicting spectral interpretations in this compound studies arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from variations in ligand field effects or sample degradation. For example, the absence of a low-energy dπ hole peak in [Fe(pfp)(1-MeIm)O₂] compared to [FeIII(tpp)(ImH)₂]Cl suggests differences in π-backbonding. Resolving such contradictions requires comparative XAS edge analysis, DFT calculations, and validation via Mössbauer spectroscopy .
Q. What computational methods are recommended to model this compound’s reactivity in catalytic cycles?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., def2-TZVP) can simulate electronic structures and reaction pathways. Molecular dynamics (MD) simulations further explore solvent and ligand dynamics. Validate models against experimental XAS and kinetic data .
Q. How should researchers address inconsistencies in kinetic data for this compound-mediated oxygen activation?
Methodological Answer: Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify measurement uncertainties. Use stopped-flow spectroscopy with global fitting to deconvolute overlapping intermediates. Cross-reference with mechanistic probes like isotopic labeling (¹⁸O₂) to confirm pathways .
Q. What strategies optimize this compound stability in aqueous vs. non-aqueous environments?
Methodological Answer: Stability assays should monitor spectral changes (UV-Vis, XAS) under varying pH and solvent conditions. Thermodynamic stability can be assessed via cyclic voltammetry to measure redox potentials. For aqueous systems, encapsulate this compound in micelles or metal-organic frameworks (MOFs) to prevent aggregation .
Q. How can XAS edge shifts (e.g., 0.1 eV in L₃-edge) inform this compound’s electronic structure?
Methodological Answer: Edge shifts correlate with σ-donation and π-backbonding strengths. For example, the 0.1 eV shift in [Fe(pfp)(1-MeIm)O₂] vs. [FeII(pfp)(1-MeIm)₂] indicates enhanced σ-donation from O₂ to Fe. Quantify these effects via ligand-field multiplet simulations (e.g., CTM4XAS) .
Data Reporting Guidelines
- Experimental Replication : Follow Beilstein Journal’s standards: report synthetic procedures, characterization data (yields, spectra), and statistical uncertainties .
- Data Contradictions : Use tables to juxtapose conflicting results (e.g., kinetic rates under different conditions) and discuss potential sources (e.g., impurities, instrumental drift) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
